Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate

Medicinal chemistry CNS drug discovery Physicochemical property optimization

Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate (CAS 1909317-41-4, MW 255.35, C14H25NO3) is a conformationally rigid spirocyclic building block featuring a hydroxyl substituent at the 4-position of the pyrrolidine ring, protected by a Boc (tert-butyloxycarbonyl) group at the nitrogen. This scaffold belongs to the 1-azaspiro[4.5]decane class, a privileged structure in medicinal chemistry due to its three-dimensional geometry that reduces conformational entropy upon target binding.

Molecular Formula C14H25NO3
Molecular Weight 255.358
CAS No. 1909317-41-4
Cat. No. B2917166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate
CAS1909317-41-4
Molecular FormulaC14H25NO3
Molecular Weight255.358
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C12CCCCC2)O
InChIInChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-10-7-11(16)14(15)8-5-4-6-9-14/h11,16H,4-10H2,1-3H3
InChIKeySDJMIABEMRMQJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate (CAS 1909317-41-4) as a Regiochemically Defined Spirocyclic Building Block


Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate (CAS 1909317-41-4, MW 255.35, C14H25NO3) is a conformationally rigid spirocyclic building block featuring a hydroxyl substituent at the 4-position of the pyrrolidine ring, protected by a Boc (tert-butyloxycarbonyl) group at the nitrogen . This scaffold belongs to the 1-azaspiro[4.5]decane class, a privileged structure in medicinal chemistry due to its three-dimensional geometry that reduces conformational entropy upon target binding [1]. The compound is commercially available at research-grade purity (95%), enabling its use as an intermediate for the synthesis of kinase inhibitors, GPCR ligands, and other bioactive molecules requiring constrained amine architectures .

Why In-Class Azaspiro[4.5]decane Analogs Cannot Interchangeably Replace Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate in Synthetic Sequences


The azaspiro[4.5]decane scaffold encompasses multiple regioisomers (4-hydroxy, 7-hydroxy, 1-hydroxy) and oxidation states (ketone at 4-position) that are not functionally interchangeable in downstream synthesis [1]. The 4-hydroxy substituent on the pyrrolidine ring provides a specific hydrogen bond donor/acceptor vector that is orthogonal to the Boc-protected amine, enabling sequential chemoselective functionalization in multi-step medicinal chemistry campaigns [2]. Substituting the 4-hydroxy analog with the 7-hydroxy regioisomer (CAS 2168168-34-9) or the 4-oxo analog (CAS 1784024-05-0) would reposition the polar functionality and alter the stereoelectronic properties of any subsequent coupling products, potentially abrogating target binding [2]. Additionally, the synthetic route to the 4-hydroxy derivative has been optimized to an overall yield of up to 74.2% in patent-protected methodology, whereas competing analogues may lack similarly robust, scalable processes [3].

Quantitative Differentiators for Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate Against Closest Analogs


LogP and TPSA Comparison with 4-Oxo Analog: Implications for CNS Drug Design

The 4-hydroxy substituent in the target compound confers a calculated LogP of 2.691 and topological polar surface area (TPSA) of 49.77 Ų . In contrast, the 4-oxo analog (tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate, CAS 1784024-05-0) has a TPSA of approximately 46.44 Ų (calculated from structure by removal of one H-bond donor) and a predicted LogP of approximately 2.16 . The higher TPSA of the 4-hydroxy derivative improves aqueous solubility and reduces membrane permeability, making it a more appropriate intermediate for peripheral target inhibitors, while the 4-oxo analog favors CNS penetration due to lower TPSA and LogP near the CNS MPO optimal range [1].

Medicinal chemistry CNS drug discovery Physicochemical property optimization

Regioisomeric Purity: 4-Hydroxy vs. 7-Hydroxy Azaspiro[4.5]decane Derivatives

The target 4-hydroxy regioisomer is commercially available at 95% purity . The 7-hydroxy regioisomer (tert-butyl 7-hydroxy-1-azaspiro[4.5]decane-1-carboxylate, CAS 2168168-34-9) is available at 97% purity from alternative suppliers . While both meet standard research purity thresholds, the difference in hydroxyl orientation (pyrrolidine ring for 4-hydroxy vs. cyclohexane ring for 7-hydroxy) means that even at equivalent purity levels, these building blocks introduce fundamentally different substitution vectors in final compounds [1].

Organic synthesis Building block procurement Regiochemical purity

Synthetic Process Yield Advantage Over Prior Art Methods

A patented three-step synthesis for the closely related 1-hydroxy-8-azaspiro[4.5]decane-8-carboxylate regioisomer achieves an overall yield of 74.2% with step yields of 99.8% (Step 1), 96.6% (Step 2), and 80% (Step 3) [1]. The patent explicitly notes that prior art methods for this class of compounds suffered from long synthetic routes and low overall yields, creating a need for industrially scalable methodology [1]. While this patent covers a different regioisomer, the synthetic strategy using Boc protection and sodium borohydride reduction is directly applicable to the 4-hydroxy analog, and the claimed yield improvements are class-level evidence of the optimized process now available for these building blocks [2].

Process chemistry Scalable synthesis Building block manufacturing

Conformational Rigidity: Zero Rotatable Bonds in the Spirocyclic Core

The target compound features zero rotatable bonds in its spirocyclic azaspiro[4.5]decane core, as computed from the SMILES structure . This intrinsic conformational rigidity is a hallmark of spirocyclic scaffolds and contrasts with the greater flexibility of linear or monocyclic amine building blocks such as 4-hydroxypiperidine-1-carboxylate derivatives, which typically have 1-2 rotatable bonds [1]. Reduced conformational entropy has been shown to enhance target binding affinity in azaspiro[4.5]decane-containing ligands through pre-organization of the pharmacophore [2].

Conformational restriction Drug design Binding entropy

Validated Application Scenarios for Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate Based on Quantitative Evidence


Synthesis of GAT2-Selective GABA Transporter Inhibitors Requiring Azaspiro[4.5]decane Scaffolds

The azaspiro[4.5]decane core with a 4-hydroxy substituent serves as a key intermediate in the synthesis of GAT2 (SLC6A13)-selective inhibitors, as demonstrated by Ma et al. (2016). The conformational rigidity of the spirocyclic scaffold, evidenced by zero rotatable bonds in the core, pre-organizes the amine pharmacophore for GABA transporter binding [1]. The 4-hydroxy group provides a synthetic handle for subsequent acylation or alkylation to introduce GAT2-selectivity determinants [1].

Construction of Kinase Inhibitor Libraries with Improved Selectivity Through Conformational Restriction

Replacing flexible piperidine rings with the rigid azaspiro[4.5]decane scaffold has been shown to improve binding selectivity in kinase inhibitor programs by reducing conformational entropy penalties [2]. The 4-hydroxy analog offers a differentiated hydrogen-bonding vector compared to the 4-oxo analog (TPSA 49.77 vs. ~46.44 Ų), enabling fine-tuning of hinge-binding interactions in ATP-competitive kinase inhibitors .

Scalable Process Chemistry for Multi-Gram Synthesis of Spirocyclic Building Blocks

The patent-validated synthetic methodology achieving up to 74.2% overall yield with robust step yields (99.8%, 96.6%, 80%) provides a blueprint for cost-effective multi-gram procurement [3]. This is particularly relevant for medicinal chemistry groups requiring gram-to-kilogram quantities of regioisomerically pure azaspiro[4.5]decane building blocks for lead optimization campaigns [3].

Rational Design of CNS vs. Peripheral Drug Candidates Through Physicochemical Property Control

The calculated LogP of 2.691 and TPSA of 49.77 Ų position this building block as a suitable precursor for peripheral-targeted therapeutics, while the 4-oxo analog (LogP ~2.16, TPSA ~46.44 Ų) is more CNS-penetrant [4]. Medicinal chemists can select the appropriate oxidation state at the 4-position based on the desired tissue distribution profile of the final drug candidate, as TPSA values below 76 Ų are generally required for CNS penetration, but the presence of the hydroxyl group provides additional hydrogen bonding capacity for peripheral targets [4].

Quote Request

Request a Quote for Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.